![molecular formula C9H18N2S B14391755 1,3-Diethyl-1,3-diazepane-2-thione CAS No. 89863-05-8](/img/structure/B14391755.png)
1,3-Diethyl-1,3-diazepane-2-thione
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Overview
Description
1,3-Diethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. It belongs to the class of diazepanes, which are seven-membered rings containing two nitrogen atoms. The presence of a thione group (C=S) in the structure makes it an interesting compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1,3-diazepane-2-thione can be synthesized through several methods. One common method involves the reaction of diethylamine with carbon disulfide in the presence of a base, followed by cyclization with formaldehyde. The reaction conditions typically involve:
Temperature: Room temperature to 100°C
Solvent: Anhydrous acetone or ethanol
Catalysts: Sodium acetate or other bases
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-1,3-diazepane-2-thione undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like KMnO4 or OsO4
Reduction: Reaction with reducing agents like LiAlH4 or NaBH4
Substitution: Reaction with electrophiles such as alkyl halides
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Alkyl halides in the presence of a base
Major Products
The major products formed from these reactions include various substituted diazepanes, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diethyl-1,3-diazepane-2-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets. The thione group can form strong interactions with metal ions and other electrophilic species, making it a versatile ligand in coordination chemistry. The compound can also undergo nucleophilic attack, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diazepane-2-thione
- 1,3-Dithiolane-2-thione
- 1,3-Dithiane-2-thione
Uniqueness
1,3-Diethyl-1,3-diazepane-2-thione is unique due to the presence of two ethyl groups, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its non-ethylated counterparts.
Properties
CAS No. |
89863-05-8 |
---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1,3-diethyl-1,3-diazepane-2-thione |
InChI |
InChI=1S/C9H18N2S/c1-3-10-7-5-6-8-11(4-2)9(10)12/h3-8H2,1-2H3 |
InChI Key |
OKPONXKBENPHDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCN(C1=S)CC |
Origin of Product |
United States |
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